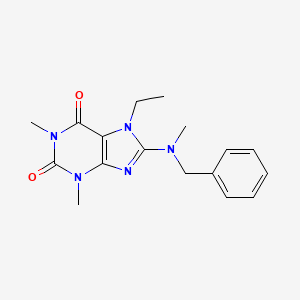

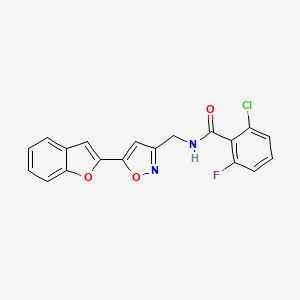

8-(bencil(metil)amino)-7-etil-1,3-dimetil-1H-purina-2,6(3H,7H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .Mecanismo De Acción

Target of Action

Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they may target kinases, which are enzymes that play key roles in signal transduction pathways .

Mode of Action

Upon binding to their targets, these compounds can inhibit or enhance the activity of the enzymes or receptors, leading to changes in the biochemical processes that these targets are involved in .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets kinases, it could affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on their specific chemical structures. These properties determine the bioavailability of the compound, or how much of the compound reaches its site of action in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits kinases involved in cell growth, it could potentially slow down the growth of cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, the mechanism of action of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, as well as its pharmacokinetics and pharmacodynamics. Overall, 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a promising compound for scientific research, and further investigation of its properties and applications is warranted.

Métodos De Síntesis

The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves a multi-step process starting with the reaction of 2,6-dioxopurine with ethyl acetoacetate to produce 7-ethyl-1,3-dimethyl-2,6-dioxopurine. This compound is then reacted with benzylmethylamine to produce the final product, 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Aplicaciones Científicas De Investigación

Inhibición de FGFR para la terapia del cáncer

La activación anormal de la vía de señalización del receptor del factor de crecimiento de fibroblastos (FGFR) está implicada en varios tipos de cáncer. Dirigir los FGFR representa una estrategia atractiva para la terapia del cáncer. Los investigadores han desarrollado una serie de derivados de 1H-pirrolo[2,3-b]piridina con potentes actividades contra FGFR1, FGFR2 y FGFR3. Entre estos derivados, el compuesto 4h destaca por su potente actividad inhibitoria de FGFR. Inhibe eficazmente la proliferación de células de cáncer de mama, induce la apoptosis y suprime la migración y la invasión. Esta investigación abre perspectivas para el desarrollo de terapias dirigidas a FGFR .

Potencial antidiabético

Los híbridos unidos a pirrolo[2,3-d]pirimidina se han investigado por su potencial antidiabético in vitro. Si bien el compuesto específico puede no haberse estudiado directamente, pertenece a la misma clase. Estos híbridos muestran promesa en el manejo de la diabetes, y su potencia está correlacionada mecánicamente a través del acoplamiento molecular y el modelado .

Actividad antituberculosa

Aunque no se ha estudiado directamente para este compuesto, las 4-aminopirrolo[2,3-d]pirimidinas relacionadas han demostrado actividad antituberculosa. La presencia de un átomo de bromo parece favorecer esta actividad. La sustitución de un átomo de cloro por un átomo de bromo condujo a un aumento de dos veces en la potencia antituberculosa .

Ciencia de los materiales y electrónica orgánica

Los semiconductores orgánicos desempeñan un papel crucial en los dispositivos electrónicos. La estructura única de los derivados de 1H-pirrolo[2,3-b]piridina puede convertirlos en candidatos interesantes para la electrónica orgánica, como los transistores de efecto de campo orgánicos (OFET) o los diodos emisores de luz orgánicos (OLED).

En resumen, 1H-pirrolo[2,3-b]piridina es prometedor en diversos campos, desde la terapia del cáncer hasta la ciencia de los materiales. Sus propiedades multifacéticas lo convierten en un tema intrigante para la investigación y el desarrollo en curso. 🌟

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cell type and the concentration of the compound .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCMYOMQHGHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)

![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457094.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2457096.png)

![Tert-butyl (3aR,7aS)-5-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2457098.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2457101.png)